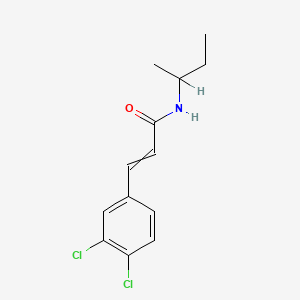

2-Propenamide, 3-(3,4-dichlorophenyl)-N-(1-methylpropyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Anticonvulsant 7903, also known as Chlocibutamine, is a chemical compound with notable anticonvulsant properties. It has been studied for its potential to prevent or reduce the severity of epileptic seizures. This compound is of interest in the field of medicinal chemistry due to its unique mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Chlocibutamine typically begins with 3,4-dichlorobenzaldehyde as the starting material. The process involves several steps, including condensation reactions and subsequent modifications to introduce the desired functional groups . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of Chlocibutamine may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and controlling the quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Chlocibutamine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Replacement of one functional group with another, often facilitated by specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Chlocibutamine may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.

Applications De Recherche Scientifique

Introduction to 2-Propenamide, 3-(3,4-dichlorophenyl)-N-(1-methylpropyl)-

2-Propenamide, 3-(3,4-dichlorophenyl)-N-(1-methylpropyl)-, commonly referred to by its chemical structure and CAS number (82351-05-1), is an organic compound with significant applications in various scientific and industrial fields. Its molecular formula is C13H15Cl2NO, and it has a molecular weight of approximately 272.17 g/mol. This compound features a dichlorophenyl group which enhances its chemical reactivity and potential utility in different domains.

Pharmaceutical Industry

2-Propenamide derivatives are often explored for their potential in drug development due to their ability to interact with biological targets. The presence of the dichlorophenyl group can enhance binding affinity and specificity towards certain receptors.

- Case Study : Research indicates that compounds with similar structures have shown effectiveness as anti-cancer agents by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Agrochemicals

The compound may also serve as a precursor or active ingredient in agrochemical formulations. Its structural features can be modified to enhance herbicidal or fungicidal properties.

- Evaluation : Studies have demonstrated that certain propenamide derivatives exhibit significant herbicidal activity against common agricultural pests, making them valuable in crop protection strategies.

Material Science

Due to its chemical structure, this compound can be utilized in the synthesis of polymers and resins. The reactivity of the amide group allows for incorporation into various polymer matrices.

- Application Example : It can be used in the production of coatings and adhesives that require enhanced durability and resistance to environmental factors.

Chemical Synthesis

2-Propenamide, 3-(3,4-dichlorophenyl)-N-(1-methylpropyl)- serves as an intermediate in organic synthesis. Its derivatives can be synthesized through various reactions such as Michael addition or amidation processes.

- Synthetic Route : A common synthetic pathway includes the reaction of 3-(3,4-dichlorophenyl)acrylic acid with N-(1-methylpropyl)amine under controlled conditions to yield the desired amide product.

Mécanisme D'action

The anticonvulsant action of Chlocibutamine is believed to be related to its influence on the serotoninergic system. It has been found to increase the concentration of serotonin (5-HT) and its metabolite 5-HIAA in the brain . This effect peaks within the first hour after treatment and gradually returns to normal levels within 12 hours. The compound’s ability to modulate neurotransmitter levels is thought to contribute to its anticonvulsant effects.

Comparaison Avec Des Composés Similaires

Chlocibutamine can be compared with other anticonvulsant agents, such as:

Phenobarbital: A barbiturate with sedative and anticonvulsant properties.

Valproic Acid: A fatty acid derivative used to treat epilepsy and bipolar disorder.

Carbamazepine: A tricyclic compound used for epilepsy and neuropathic pain.

Uniqueness

Chlocibutamine’s unique mechanism of action, involving the modulation of serotonin levels, distinguishes it from other anticonvulsants that primarily target sodium or calcium channels. This distinct pathway offers potential advantages in terms of efficacy and side effect profile.

List of Similar Compounds

- Phenobarbital

- Valproic Acid

- Carbamazepine

- Lamotrigine

- Levetiracetam

Activité Biologique

2-Propenamide, 3-(3,4-dichlorophenyl)-N-(1-methylpropyl)- (CAS No. 82351-05-1) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetic properties, and relevant case studies.

- Molecular Formula : C13H15Cl2NO

- Molecular Weight : 272.17 g/mol

- LogP : 4.312 (indicating lipophilicity)

- PSA (Polar Surface Area) : 29.10 Ų

These properties suggest that the compound may exhibit significant interactions within biological systems, particularly in lipid environments.

The biological activity of 2-Propenamide derivatives often involves modulation of enzyme pathways and receptor interactions:

- Inhibition of Cyclooxygenases (COX) : Some studies indicate that compounds with similar structures may inhibit COX enzymes, which play a critical role in inflammation and pain signaling pathways. This suggests potential anti-inflammatory properties for 2-Propenamide, 3-(3,4-dichlorophenyl)-N-(1-methylpropyl)- .

- Multi-target Activity : The compound may act as a multi-target inhibitor, affecting various pathways involved in inflammatory responses and possibly other physiological processes .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how the compound behaves in biological systems:

- Absorption : The LogP value indicates good membrane permeability, suggesting effective absorption when administered.

- Metabolism : Preliminary data suggest that the compound may undergo metabolic transformations that could affect its activity and safety profile.

- Excretion : Further studies are needed to determine the excretion routes and half-life of the compound.

Case Studies and Research Findings

Several studies have investigated the biological effects of similar compounds:

- Anti-inflammatory Activity :

- Toxicological Assessments :

Data Table: Comparison of Biological Activities

Propriétés

IUPAC Name |

N-butan-2-yl-3-(3,4-dichlorophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2NO/c1-3-9(2)16-13(17)7-5-10-4-6-11(14)12(15)8-10/h4-9H,3H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHSFCNWWYFBSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C=CC1=CC(=C(C=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.